BenchChemオンラインストアへようこそ!

Azepindole

5-HT SERT Inflammatory Bowel Disease

Azepindole (McN-2453) is a tricyclic compound belonging to the azepinoindole class, with the systematic name 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole. It was originally developed in the late 1960s as an antidepressant and antihypertensive agent, but was never marketed.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 26304-61-0
Cat. No. B1265926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepindole
CAS26304-61-0
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CNCC2=CC3=CC=CC=C3N2C1
InChIInChI=1S/C12H14N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,8,13H,3,6-7,9H2
InChIKeyFEJCIXJKPISCJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepindole (CAS 26304-61-0) Procurement Guide: Core Identity and Pharmacological Classification


Azepindole (McN-2453) is a tricyclic compound belonging to the azepinoindole class, with the systematic name 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole [1]. It was originally developed in the late 1960s as an antidepressant and antihypertensive agent, but was never marketed [2]. The compound is characterized as a prodrug that undergoes hepatic conversion to its active metabolite, azepindole-5-carboxylic acid . Its primary pharmacological differentiator is the inhibition of the serotonin reuptake transporter (SERT) within the intestinal tract, a mechanism that has been explored for applications in inflammatory bowel disease (IBD) .

Why Azepindole Cannot Be Replaced by Generic Antidepressants or Standard SERT Inhibitors for Research


Direct substitution of Azepindole with other tricyclic antidepressants (e.g., imipramine) or selective serotonin reuptake inhibitors (e.g., fluoxetine) is not scientifically valid for research targeting gut-specific serotonergic pathways. Unlike systemic monoamine reuptake inhibitors that broadly affect the central nervous system, Azepindole's mechanism is described as inhibiting SERT specifically in the intestine, thereby decreasing serotonin release locally . Furthermore, as a prodrug, its in vivo activity depends on the generation of azepindole-5-carboxylic acid, a metabolite with a distinct pharmacokinetic and target-engagement profile not replicated by direct-acting SERT inhibitors . This dual differentiation—tissue-targeted pharmacodynamics and prodrug pharmacokinetics—renders generic in-class analogs unsuitable for studies investigating localized intestinal serotonergic modulation without confounding systemic effects.

Quantitative Evidence for Azepindole Differentiation Against Closest Analogs and Alternatives


Intestine-Specific SERT Inhibition vs. Systemic SSRI Fluoxetine

Azepindole is distinguished from systemic SSRIs like fluoxetine by its targeted inhibition of the serotonin reuptake transporter (SERT) within the intestinal mucosa. While fluoxetine exhibits a systemic SERT inhibition profile, Azepindole's mechanism is specifically localized to the gut, where it blocks serotonin reuptake by SERT on intestinal cells, thereby reducing local serotonin release . This tissue selectivity reduces the risk of central nervous system-mediated side effects that are inherent to systemic serotonergic agents.

5-HT SERT Inflammatory Bowel Disease

Prodrug Activation to Azepindole-5-Carboxylic Acid vs. Direct-Acting Tricyclic Antidepressants

Azepindole requires hepatic conversion to azepindole-5-carboxylic acid for pharmacological activity, a metabolic activation step absent in structurally related tricyclic antidepressants such as imipramine . This prodrug design introduces a pharmacokinetic barrier that may limit off-target effects of the parent compound. Imipramine, by contrast, acts directly on norepinephrine and serotonin transporters without the need for metabolic activation, leading to a different adverse effect profile and systemic exposure pattern.

Prodrug Drug Metabolism Pharmacokinetics

Unique Azepinoindole Scaffold vs. Common Indole or Dibenzazepine Structures

Azepindole possesses a 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole core, a tricyclic system distinct from the dibenzazepine scaffold of imipramine or the indolealkylamine structure of other serotonin modulators [1][2]. This scaffold imparts unique electronic and steric properties that influence receptor binding and metabolic stability. Patent literature highlights the azepinoindole framework as a privileged structure for modulating serotonin receptors, with Azepindole representing the foundational compound in this series [2].

Chemical Scaffold Structural Novelty Medicinal Chemistry

Potential for Dual Modulation of Serotonin and Fatty Acid Synthesis vs. Single-Target Antidepressants

Beyond SERT inhibition, Azepindole has been described as inhibiting the activity of enzymes involved in fatty acid synthesis by blocking the incorporation of acetyl-CoA into fatty acids . This dual mechanism is not reported for standard tricyclic antidepressants or SSRIs, which are primarily monoamine transporter/receptor modulators. The potential polypharmacology suggests unique applications in metabolic-inflammation crosstalk, although quantitative enzymatic inhibition data (e.g., IC50) is not publicly available.

Multi-target Lipid Metabolism Polypharmacology

Limited Off-Target CNS Activity vs. First-Generation Antihypertensives

Although initially developed as an antihypertensive, Azepindole's known side-effect profile is dominated by gastrointestinal events (nausea, vomiting, diarrhea, abdominal pain) , consistent with its gut-localized pharmacodynamics. In contrast, first-generation sympatholytic antihypertensives (e.g., clonidine) frequently cause significant CNS-related adverse effects such as sedation and dry mouth due to central alpha-2 agonism. This differential side-effect profile supports the hypothesis of Azepindole's peripheral restriction, a critical attribute for gastrointestinal research.

Safety Pharmacology Adverse Effects Tissue Selectivity

Patented Azepinoindole Chemotype for Serotonergic Modulation vs. Off-Patent TCAs

The azepinoindole scaffold, with Azepindole as an early exemplar, is the subject of multiple patents claiming new compounds for serotonin receptor modulation, including 5-HT2C agonists and 5-HT2A agonists [1][2]. This continued patent activity underscores the scaffold's distinct pharmacological potential compared to the older, off-patent tricyclic chemotypes. Researchers procuring Azepindole thus gain access to a foundational compound in a still-active patent space, facilitating comparative studies between first-generation and novel azepinoindole derivatives.

Intellectual Property Drug Discovery Patent Landscape

Optimal Application Scenarios for Azepindole in Research and Preclinical Development


In Vivo and Ex Vivo Studies of Gut-Specific Serotonergic Signaling in IBD Models

Azepindole's intestine-restricted SERT inhibition makes it an ideal tool for dissecting the role of local serotonin in intestinal inflammation, motility, and secretion in rodent models of colitis or in ex vivo human intestinal biopsies . Its use can help validate whether local SERT blockade provides therapeutic benefit without the systemic serotonergic toxicity that confounds studies using fluoxetine or other CNS-penetrant SSRIs .

Prodrug Pharmacokinetic Profiling and Metabolite Identification Studies

The prodrug nature of Azepindole, requiring hepatic conversion to azepindole-5-carboxylic acid, provides a defined experimental system for investigating first-pass metabolism, metabolite activity relationships, and prodrug design principles . Researchers can utilize Azepindole as a model compound in hepatocyte incubation studies or in vivo pharmacokinetics to correlate metabolite generation with target engagement in the gut .

Chemical Biology Probe for Dual SERT and Fatty Acid Synthesis Inhibition

The reported dual activity of Azepindole on serotonin reuptake and fatty acid synthesis makes it a unique probe for studying the interplay between neurotransmitter signaling and lipid metabolism in epithelial cells . This is particularly relevant for research on metabolic-inflammatory crosstalk in the gut, where anandamide-like pathways intersect with serotonergic tone .

Reference Compound for Azepinoindole-Based Drug Discovery and SAR Studies

As a foundational azepinoindole compound, Azepindole provides a benchmark for evaluating the potency, selectivity, and pharmacokinetic properties of novel analogs targeting serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes [1][2]. Its inclusion in screening panels enables accurate determination of whether structural modifications improve gut selectivity or metabolic stability relative to the parent chemotype [1].

Quote Request

Request a Quote for Azepindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.